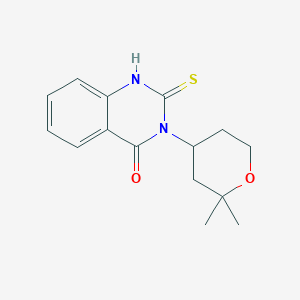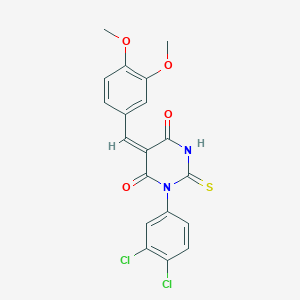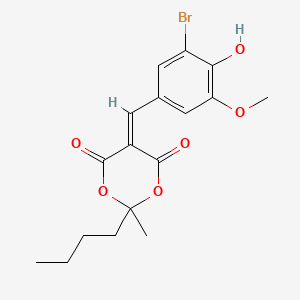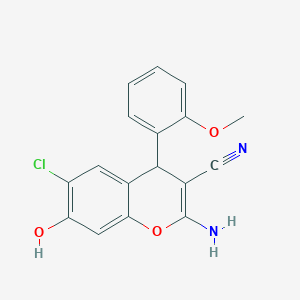![molecular formula C17H20O4 B4887891 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to selectively block β2-adrenergic receptors.
Mécanisme D'action
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the β2-adrenergic receptor, 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 inhibits the downstream signaling pathways that are activated by the receptor, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 are primarily related to its ability to block β2-adrenergic receptors. This results in a decrease in the activity of the sympathetic nervous system, which regulates many physiological processes such as heart rate, blood pressure, and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 in lab experiments is its selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other adrenergic receptors. However, one limitation of using 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over an extended period of time.
Orientations Futures
There are many potential future directions for research involving 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity, particularly in the context of obesity and type 2 diabetes. Another area of interest is the potential therapeutic applications of β2-adrenergic receptor blockade in the treatment of heart failure and other cardiovascular diseases. Finally, there is also potential for the development of novel β2-adrenergic receptor antagonists based on the structure of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 that may have improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis method of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 involves the reaction of 3-(4-methoxyphenoxy)propylmagnesium bromide with 1-methoxy-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The final product is obtained by reacting the intermediate with 3-chloropropylmagnesium bromide.
Applications De Recherche Scientifique
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes, such as asthma, heart failure, and obesity. It has also been used to investigate the effects of β2-adrenergic receptor blockade on glucose metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-9-15(10-8-14)20-11-4-12-21-17-6-3-5-16(13-17)19-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCCOWUBFUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5584652 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)



![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)


![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)